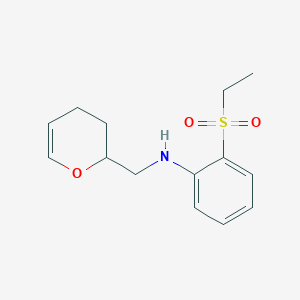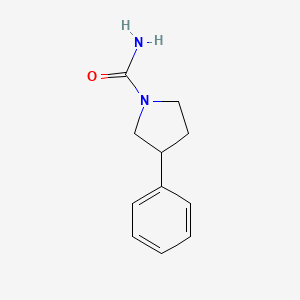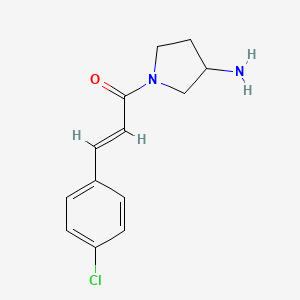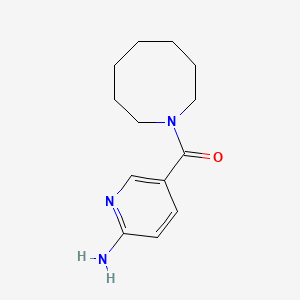
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone, also known as CPP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. CPP has been studied for its effects on the central nervous system and its potential applications in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to act on the GABAergic system in the brain. (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anti-addictive effects. It has also been shown to reduce the release of dopamine in the brain, which may contribute to its anti-addictive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its high potency and specificity for the GABAergic system. However, one limitation is that there is still much to be learned about its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a treatment for anxiety and depression, particularly in individuals who do not respond well to traditional antidepressant medications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone involves the reaction of 4-chloropyridine-2-carbaldehyde with 3-phenylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Applications De Recherche Scientifique
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone has been studied for its potential as a therapeutic agent in the treatment of various neurological disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential as an anti-addictive agent.
Propriétés
IUPAC Name |
(4-chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-6-8-18-15(10-14)16(20)19-9-7-13(11-19)12-4-2-1-3-5-12/h1-6,8,10,13H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYQZKXBMRAVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)-(3-phenylpyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)


![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
